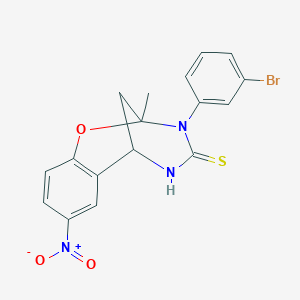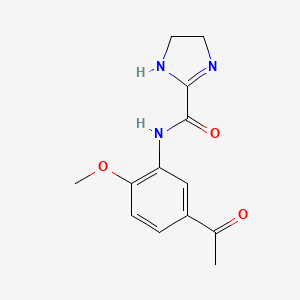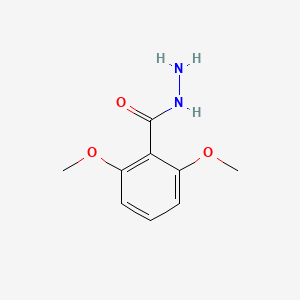![molecular formula C18H14ClN5O B2628001 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole CAS No. 942034-12-0](/img/structure/B2628001.png)
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has anticancer and anti-inflammatory effects. In vivo studies have shown that this compound has potential as an anticancer agent and may have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole in lab experiments include its unique chemical structure, potential as an anticancer agent, and potential as an enzyme inhibitor. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity.
未来方向
There are many future directions for research on 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole. Some possible future directions include:
1. Further studies on the mechanism of action of this compound.
2. Studies on the potential of this compound as an enzyme inhibitor for various enzymes.
3. Studies on the potential of this compound as a neuroprotective agent.
4. Studies on the potential of this compound as an anticancer agent in vivo.
5. Studies on the potential of this compound as a drug delivery system.
6. Studies on the potential of this compound as a scaffold for the development of new drugs.
7. Studies on the potential of this compound as a diagnostic tool for various diseases.
8. Studies on the toxicity and safety of this compound in vivo.
9. Studies on the pharmacokinetics and pharmacodynamics of this compound.
10. Studies on the potential of this compound as an anti-inflammatory agent in vivo.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a compound with a unique chemical structure that has shown potential in various fields. This compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, enzyme inhibitor, and neuroprotective agent. Future research on this compound could lead to the development of new drugs and diagnostic tools for various diseases.
合成方法
The synthesis of 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole is a multi-step process. The first step involves the reaction between 2-chlorobenzoic acid and thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction between 2-chlorobenzoyl chloride and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid. The third step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoic acid and thionyl chloride to form 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride. The final step involves the reaction between 2-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)benzoyl chloride and hydroxylamine hydrochloride to form 3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole.
科学研究应用
3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole has been studied for its potential in various fields. In medicinal chemistry, this compound has shown potential as an anticancer agent. In pharmacology, it has been studied for its potential as an anti-inflammatory agent. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-7-9-13(10-8-11)24-12(2)16(21-23-24)18-20-17(22-25-18)14-5-3-4-6-15(14)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDTVIMSIMJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)


![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)



![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
